1,6-Heptanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

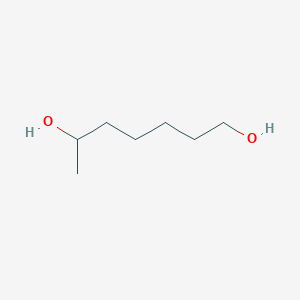

2D Structure

3D Structure

Properties

IUPAC Name |

heptane-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(9)5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGLNXPQGUMNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,6-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptanediol, a linear diol with the chemical formula C₇H₁₆O₂, is a versatile chemical intermediate with applications in various fields, including polymer synthesis and as a building block in the development of novel pharmaceutical agents. Its bifunctional nature, possessing two hydroxyl groups, allows it to participate in a range of chemical reactions, making a thorough understanding of its chemical properties essential for its effective utilization. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of key reaction pathways.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of the presented data are estimates based on computational models and data from similar compounds.

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 13175-27-4 |

| Appearance | White crystalline solid or colorless liquid |

| Melting Point | ~42 °C (estimate) |

| Boiling Point | ~233 °C (estimate) |

| Density | ~0.96 g/cm³ (estimate) |

| Solubility | Soluble in water and polar organic solvents |

| Refractive Index | ~1.450 (estimate) |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet corresponding to the methyl protons, a multiplet for the methine proton adjacent to the hydroxyl group, and a series of multiplets for the methylene (B1212753) protons along the carbon chain. The protons of the hydroxyl groups will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the carbons attached to the hydroxyl groups appearing at a lower field.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Strong C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-O stretching will appear in the 1050-1150 cm⁻¹ region.

Key Chemical Reactions

This compound undergoes reactions typical of primary and secondary alcohols. Two significant reactions are its oxidation to a carboxylic acid and its use as a monomer in polymerization reactions.

Oxidation of this compound

The primary and secondary hydroxyl groups of this compound can be oxidized to the corresponding carboxylic acid, heptanoic acid, using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).[1] The reaction proceeds via an aldehyde intermediate which is further oxidized to the carboxylic acid.[2][3]

Caption: Oxidation pathway of this compound to Heptanoic Acid.

Polyurethane Synthesis

This compound can serve as a diol monomer in the synthesis of polyurethanes.[4] The reaction involves a polyaddition with a diisocyanate, such as methylene diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), to form the characteristic urethane (B1682113) linkages.[4][5]

Caption: General scheme for polyurethane synthesis.

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes (sealed at one end)[7]

-

This compound sample

-

Spatula

-

Mortar and pestle (optional, for finely powdering the sample)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[8]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, approximate melting point determination.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.[9]

-

Allow the apparatus to cool.

-

For a more accurate determination, repeat the process with a fresh sample, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[6]

-

Record the precise melting point range. A narrow range (0.5-1 °C) is indicative of a pure compound.[6]

Determination of Boiling Point (Micro Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Materials:

-

Thiele tube or a small test tube with a side arm[10]

-

Thermometer

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

This compound sample

-

Bunsen burner or heating mantle

Procedure:

-

Place a few drops of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached tube in the Thiele tube containing heating oil, making sure the oil level is above the sample but below the opening of the small test tube.

-

Gently heat the side arm of the Thiele tube.[10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11] Record this temperature.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

Test tubes and rack

-

This compound sample

-

Spatula

-

Various solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Vortex mixer (optional)

Procedure:

-

Place approximately 0.1 g of this compound into a series of clean, dry test tubes.

-

To each test tube, add 2 mL of a different solvent.

-

Agitate each tube vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.[12]

-

Allow the tubes to stand and observe whether the solid has dissolved completely, partially, or not at all.

-

Record the solubility of this compound in each solvent as soluble, partially soluble, or insoluble.[13]

Experimental Workflow for the Oxidation to Heptanoic Acid

Caption: Experimental workflow for the oxidation of this compound.

Experimental Workflow for Polyurethane Synthesis

Caption: Experimental workflow for the synthesis of polyurethane from this compound.

Conclusion

This compound is a valuable difunctional molecule with well-defined, albeit not extensively documented, chemical properties. Its reactivity, particularly in oxidation and polymerization reactions, makes it a useful intermediate in the synthesis of a variety of other compounds. The experimental protocols provided in this guide offer a framework for the characterization and utilization of this compound in a research and development setting. Further investigation into its specific reaction kinetics and the properties of its derivatives will undoubtedly expand its applications in materials science and drug development.

References

- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Polyurethanes [essentialchemicalindustry.org]

- 5. l-i.co.uk [l-i.co.uk]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Molecular Structure of 1,6-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 1,6-Heptanediol (CAS No. 13175-27-4).[1][2][3][4][5][6] This alpha,omega-alkanediol is a valuable bifunctional molecule with potential applications in polymer chemistry and as a specialty chemical intermediate. While direct applications in drug development are not widely documented, its properties as a long-chain diol suggest potential utility in formulation science as an excipient or as a component in drug delivery systems.[7] This document details its physicochemical properties, provides predicted spectroscopic data with interpretations, and outlines a common laboratory-scale synthesis protocol.

Molecular Structure and Chemical Identity

This compound is a linear, seven-carbon diol with hydroxyl groups located at the terminal positions. Its structure imparts both hydrophilic (from the -OH groups) and lipophilic (from the heptane (B126788) backbone) characteristics.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | Heptane-1,6-diol |

| CAS Number | 13175-27-4 |

| Molecular Formula | C₇H₁₆O₂[2][3][4][5] |

| Molecular Weight | 132.20 g/mol [2][4] |

| Canonical SMILES | CC(CCCCCO)O[2][6] |

| InChI | InChI=1S/C7H16O2/c1-7(9)5-3-2-4-6-8/h7-9H,2-6H2,1H3[2][6] |

| InChIKey | UQGLNXPQGUMNRU-UHFFFAOYSA-N[2][6] |

| Synonyms | 1,6-heptanodiol, (+/-)-Heptan-1,6-diol, 6-heptanediol[2] |

Physicochemical Properties

The physical properties of this compound are summarized in Table 2. These properties are essential for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless, viscous liquid |

| Boiling Point | 233.16 °C (rough estimate)[3] |

| Melting Point | 44.24 °C (estimate)[3] |

| Density | 0.9620 g/cm³[3] |

| Flash Point | 111.5 ± 13.0 °C[3] |

| Refractive Index | 1.4530[4] |

| LogP | 0.28[3] |

Spectroscopic Data

While publicly accessible databases do not currently contain experimentally recorded spectra for this compound, predicted data based on its structure and comparison with similar aliphatic diols provide valuable information for its characterization.[1]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-7 (-CH₂OH) | ~3.6-3.7 | Triplet (t) |

| H-2, H-6 (-CH₂-) | ~1.5 | Multiplet (m) |

| H-3, H-5 (-CH₂-) | ~1.3 | Multiplet (m) |

| H-4 (-CH₂-) | ~1.4 | Multiplet (m) |

| -OH | Variable | Broad Singlet (br s) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the seven unique carbon environments in the this compound molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1, C-7 | ~62.5 |

| C-2, C-6 | ~32.5 |

| C-3, C-5 | ~25.5 |

| C-4 | ~29.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum is characterized by absorption bands corresponding to the hydroxyl and aliphatic C-H and C-O bonds.

Table 5: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Strong, Sharp |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, this compound is expected to show fragmentation patterns typical for aliphatic diols.

Table 6: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion |

| 132 | [M]⁺ (Molecular Ion) |

| 114 | [M-H₂O]⁺ |

| 99 | [M-CH₂OH]⁺ |

| 86 | [M-2H₂O]⁺ |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a pimelic acid diester, such as dimethyl pimelate (B1236862), using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] This method is known for its high yields, typically in the range of 85-90%.[1]

Experimental Protocol: Reduction of Dimethyl Pimelate

Disclaimer: This is a representative protocol and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Dimethyl pimelate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, a suspension of LiAlH₄ in anhydrous THF is prepared.

-

A solution of dimethyl pimelate in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled rate to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete reduction.

-

The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water, followed by 15% sodium hydroxide (B78521) solution, and then more water.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Caption: Synthesis workflow for this compound via reduction of dimethyl pimelate.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, the properties of long-chain diols, in general, suggest several potential uses:

-

Excipients: Long-chain diols can be used as co-solvents or plasticizers in pharmaceutical formulations. Their amphiphilic nature can aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).[7]

-

Drug Delivery Systems: These diols can act as organogelators, forming matrices for the controlled release of entrapped drug molecules.[7] They can also serve as penetration enhancers in topical and transdermal formulations by disrupting the lipid structure of the stratum corneum.[7]

-

Monomers for Biodegradable Polymers: As bifunctional molecules, diols are key monomers in the synthesis of polyesters and polyurethanes. By selecting appropriate co-monomers, biodegradable polymers for drug delivery applications can be designed.

Caption: Potential applications of this compound in drug development.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary relevance to the pharmaceutical sciences is likely through its physicochemical properties and its role as a building block for more complex molecules, rather than direct interaction with biological targets.

Safety and Handling

Detailed safety information for this compound is not widely available. However, as with all chemicals, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a simple, bifunctional molecule with well-defined chemical and physical properties. While its primary applications are in polymer science, its characteristics as a long-chain diol present opportunities for its use in pharmaceutical formulations and drug delivery systems. The synthetic route via the reduction of dimethyl pimelate is a reliable method for its laboratory-scale preparation. Further research into its potential as a pharmaceutical excipient and in the development of novel drug delivery platforms is warranted.

References

- 1. This compound | 13175-27-4 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cas 13175-27-4,this compound | lookchem [lookchem.com]

- 5. This compound, CasNo.13175-27-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 6. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1,6-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,6-heptanediol, a valuable linear diol with applications in the synthesis of polyesters, polyurethanes, and as a building block in the development of novel pharmaceuticals. This document details traditional chemical methods and emerging bio-based routes, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to facilitate understanding and replication.

Synthesis via Hydrogenation of Pimelic Acid and its Esters

The catalytic hydrogenation of pimelic acid or its corresponding esters is a conventional and well-established route to this compound. This method is analogous to the industrial production of 1,6-hexanediol (B165255) from adipic acid. The reaction involves the reduction of both carboxylic acid or ester functionalities to primary alcohols.

Reaction Pathway

The overall transformation involves the reduction of the dicarboxylic acid or its diester to the corresponding diol.

Quantitative Data

The following table summarizes representative quantitative data for the hydrogenation of pimelic acid and its derivatives.

| Catalyst | Substrate | Temp. (°C) | Pressure (MPa) | Solvent | Yield (%) | Selectivity (%) | Reference |

| Ru-Sn/Al₂O₃ | Pimelic Acid | 220 | 5 | 1,4-Dioxane (B91453) | ~90 | >95 | Analogous to Adipic Acid Hydrogenation[1] |

| Copper Chromite | Dimethyl Pimelate | 250-300 | 20-30 | None | High | High | Industrial Analogy |

| Rh-Re/C | Pimelic Acid | 150 | 8 | Water | >80 | High | General Dicarboxylic Acid Hydrogenation |

Detailed Experimental Protocol: Hydrogenation of Pimelic Acid using Ru-Sn/Al₂O₃

This protocol is based on typical procedures for dicarboxylic acid hydrogenation.

Catalyst Preparation (Co-impregnation method):

-

γ-Alumina is impregnated with an aqueous solution of RuCl₃ and SnCl₂.

-

The impregnated support is dried at 120 °C for 12 hours.

-

The dried material is calcined in air at 500 °C for 4 hours.

-

Finally, the catalyst is reduced under a hydrogen flow at 500 °C for 4 hours prior to use[2].

Hydrogenation Procedure:

-

A high-pressure autoclave reactor is charged with pimelic acid (1.0 eq.), Ru-Sn/Al₂O₃ catalyst (5 wt% of the substrate), and 1,4-dioxane as the solvent.

-

The reactor is sealed, purged several times with nitrogen, and then with hydrogen.

-

The reactor is pressurized with hydrogen to 5 MPa and heated to 220 °C with stirring.

-

The reaction is monitored by gas chromatography (GC) until the consumption of the starting material is complete (typically 12-24 hours).

-

After cooling to room temperature, the reactor is depressurized, and the catalyst is filtered off.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation[1].

Synthesis from Biomass-Derived 5-Hydroxymethylfurfural (HMF)

The conversion of HMF, a key platform chemical derived from the dehydration of C6 sugars, into this compound represents a promising renewable route. This multi-step process typically involves hydrogenation and hydrogenolysis reactions.

Reaction Pathway

A common pathway involves the initial hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) and/or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), followed by ring-opening and further reduction to 1,2,6-hexanetriol, and finally hydrodeoxygenation to this compound[3][4]. A more direct route involves the direct hydrogenolysis of the furan (B31954) ring.

Quantitative Data

| Catalyst | Substrate | Temp. (°C) | Pressure (MPa) | Solvent | Yield (%) | Selectivity (%) | Reference |

| Pd/SiO₂ + Ir-ReOₓ/SiO₂ | HMF | 100 | 7.0 | Water/THF | 57.8 | - | [5][6] |

| Pd/ZrP | HMF | 140 | (Formic Acid) | Dioxane | 43 | - | [7] |

| Rh-ReOₓ/SiO₂ | 1,2,6-Hexanetriol | 180 | 8.0 | Water | 73 (selectivity) | - | [4] |

Detailed Experimental Protocol: Two-Step Synthesis from HMF

Step 1: Hydrogenation of HMF to 1,2,6-Hexanetriol

-

A fixed-bed reactor is packed with a layered bed of Pd/SiO₂ and Ir-ReOₓ/SiO₂ catalysts[5][6].

-

A solution of HMF in a water/tetrahydrofuran (THF) mixture is fed into the reactor.

-

The reactor is pressurized with hydrogen to 7.0 MPa and heated to 100 °C[5][6].

-

The liquid product stream is collected and analyzed by GC-MS to confirm the formation of 1,2,6-hexanetriol.

Step 2: Hydrodeoxygenation of 1,2,6-Hexanetriol to this compound

-

A high-pressure autoclave is charged with 1,2,6-hexanetriol, Rh-ReOₓ/SiO₂ catalyst, and water as the solvent.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 8.0 MPa.

-

The mixture is heated to 180 °C with vigorous stirring for 20 hours[4].

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude this compound is purified by vacuum distillation.

Synthesis from Tetrahydrofurfuryl Alcohol (THFA)

Tetrahydrofurfuryl alcohol, another biomass-derived platform molecule, can be converted to this compound through a series of ring-opening and hydrogenation reactions. This pathway is less direct than others but is an area of active research.

Reaction Pathway

The conversion of THFA to this compound typically proceeds through intermediates such as 1,2-pentanediol (B41858) and 1,5-pentanediol, followed by chain extension and reduction, or through a more complex series of rearrangements and hydrogenolysis steps. A plausible, though not fully established, route involves the formation of dihydropyran and subsequent reactions.

Quantitative Data

Detailed quantitative data for the direct conversion of THFA to this compound is limited in the literature, with most research focusing on the production of 1,5-pentanediol. The conversion to a C7 diol would require additional C-C bond-forming steps.

Experimental Protocol Considerations

The synthesis of this compound from THFA is a multi-step process that is still under development. A general approach would involve:

-

Ring-opening of THFA: Catalytic hydrogenolysis of THFA over catalysts like Pt/WOₓ/γ-Al₂O₃ can yield 1,5-pentanediol[8][9].

-

Chain extension: The resulting C5 diol would need to undergo a chain extension reaction to a C7 backbone.

-

Reduction: The functional groups introduced during chain extension would then need to be reduced to hydroxyl groups.

Given the complexity and early stage of research, a detailed, standardized protocol is not yet established.

Purification and Characterization

Purification by Vacuum Fractional Distillation

This compound has a high boiling point, making vacuum distillation the preferred method for purification to prevent thermal decomposition[10].

Procedure:

-

The crude this compound is placed in a round-bottom flask with a stir bar.

-

A fractional distillation apparatus is assembled and connected to a vacuum pump with a cold trap[11][12]. All glass joints should be properly greased to ensure a good seal.

-

The system is slowly evacuated to the desired pressure (e.g., 1-10 mmHg).

-

The flask is heated gently in an oil bath. The temperature of the bath should be 20-30 °C higher than the expected boiling point of the diol at that pressure.

-

Fractions are collected based on their boiling points. The main fraction containing this compound is collected at a stable temperature. The typical boiling point of 1,6-hexanediol (a close analog) is around 140 °C at 10 mmHg, so this compound's boiling point will be slightly higher under the same pressure[3][13].

Characterization

The purified this compound can be characterized by standard analytical techniques.

-

NMR Spectroscopy:

-

¹H NMR: Expected signals include a triplet for the methylene (B1212753) protons adjacent to the hydroxyl groups (CH₂-OH), multiplets for the internal methylene protons, and a signal for the hydroxyl protons[14][15][16].

-

¹³C NMR: Expected signals for the seven distinct carbon environments in the molecule[14][17][18].

-

-

Mass Spectrometry (MS): To confirm the molecular weight (132.20 g/mol ).

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups, and C-H stretching bands around 2850-2950 cm⁻¹.

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the described protocols for their specific laboratory conditions and research goals.

References

- 1. Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols [frontiersin.org]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Direct synthesis of 1,6-hexanediol from HMF over a heterogeneous Pd/ZrP catalyst using formic acid as hydrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol over MgAl2O4-Modified Pt/WO3/γ-Al2O3 Catalyst [mdpi.com]

- 9. digivac.com [digivac.com]

- 10. youtube.com [youtube.com]

- 11. Purification [chem.rochester.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ithesis-ir.su.ac.th [ithesis-ir.su.ac.th]

- 14. researchgate.net [researchgate.net]

- 15. osti.gov [osti.gov]

- 16. Fractional distillation - Wikipedia [en.wikipedia.org]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Physical Characteristics of 1,6-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,6-Heptanediol. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and safety assessments. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of a key research application.

Physical and Chemical Properties

This compound is a diol, an organic compound containing two hydroxyl (-OH) groups. Its structure consists of a seven-carbon chain with hydroxyl groups at the terminal positions. This structure imparts both hydrophilic and lipophilic characteristics to the molecule, influencing its physical properties.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some reported values in the literature are estimates and may vary between sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| CAS Number | 13175-27-4 | [1][2] |

| Melting Point | 44.24 °C (estimate) | [1] |

| Boiling Point | 233.16 °C (rough estimate) | [1] |

| Density | 0.9620 g/cm³ | [1] |

| Refractive Index | 1.450 | [1] |

| Flash Point | 111.5 ± 13.0 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.28 | [1] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the application of this compound in research and development. The following sections detail the standard methodologies for measuring the key physical characteristics.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer or temperature probe, and a viewing lens is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when the last solid crystal disappears are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus: A standard distillation setup is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer.

-

Procedure: A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling. The apparatus is heated, and the temperature is monitored.

-

Measurement: The boiling point is the temperature at which the vapor of the boiling liquid surrounds the thermometer bulb and remains constant during the distillation process. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, a glass flask with a precise volume, and an analytical balance are required.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with this compound (in its liquid state), ensuring no air bubbles are present, and its mass is measured.

-

The mass of the pycnometer filled with a reference substance of known density (e.g., distilled water) is also determined.

-

-

Calculation: The density of this compound is calculated using the masses and the known density of the reference substance.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. While specific quantitative data for this compound is scarce, its structural analog, 1,6-hexanediol (B165255), is soluble in water, ethanol, and acetone, and slightly soluble in diethyl ether.[3]

Methodology: Shake-Flask Method

-

Preparation: A known amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The concentration of this compound in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used for this measurement.

-

Procedure: A few drops of liquid this compound are placed on the prism of the refractometer. The instrument is closed, and the light source is adjusted.

-

Measurement: The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

Methodology: Closed-Cup Method (e.g., Pensky-Martens)

-

Apparatus: A closed-cup flash point tester, which consists of a sample cup with a lid that can be opened to introduce an ignition source.

-

Procedure: The sample of this compound is placed in the cup and heated at a slow, constant rate.

-

Measurement: At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a brief flash is observed.

Application in Cell Biology: Probing Biomolecular Condensates

While direct signaling pathway involvement of this compound is not extensively documented, its close structural analog, 1,6-hexanediol, is a widely used tool in cell biology to study liquid-liquid phase separation (LLPS).[4][5] LLPS is a process by which membraneless organelles, or biomolecular condensates, are formed in cells. These condensates are involved in various cellular processes, and their disruption is linked to disease. 1,6-Hexanediol is known to dissolve these liquid-like condensates by disrupting the weak hydrophobic interactions that hold them together.[5][6] This property allows researchers to investigate the nature and function of these structures.

The following diagrams illustrate the experimental workflow and the logical relationship of using an aliphatic diol like 1,6-hexanediol (as a proxy for this compound's potential application) to study biomolecular condensates.

Safety and Handling

A comprehensive understanding of the safety profile of this compound is essential for its handling in a laboratory or industrial setting.

Hazard Identification

Based on data for structurally similar compounds like 1,6-hexanediol, this compound is expected to have a low order of acute toxicity.[7] However, it may cause eye irritation.[8] Contact with heated material can cause thermal burns.[7]

Handling and Storage

-

Handling: Use in a well-ventilated area.[6] Avoid contact with skin, eyes, and clothing.[9] Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9] Keep the container tightly closed.[6]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9]

-

Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[9]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Combustible liquid. In a fire, it may produce hazardous decomposition products such as carbon monoxide and carbon dioxide.[7]

This guide provides a foundational understanding of the physical characteristics of this compound. For specific applications, it is always recommended to consult the most recent Safety Data Sheet (SDS) and relevant scientific literature.

References

- 1. 1,7-Heptanediol | C7H16O2 | CID 12381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. physics.nyu.edu [physics.nyu.edu]

- 3. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]

- 4. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation | The EMBO Journal [link.springer.com]

- 7. lanxess.com [lanxess.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. researchgate.net [researchgate.net]

Determining the Molecular Weight of 1,6-Heptanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular weight of 1,6-Heptanediol, a diol of interest in various chemical and pharmaceutical applications. The guide covers the theoretical calculation of its molecular weight and outlines a detailed experimental protocol for its empirical determination using Gas Chromatography-Mass Spectrometry (GC-MS).

Theoretical Molecular Weight

The molecular weight of a compound is a fundamental chemical property, calculated from its chemical formula and the atomic weights of its constituent elements.

Chemical Formula and Structure

This compound is an aliphatic diol with the chemical formula C₇H₁₆O₂ . Its structure consists of a seven-carbon chain with hydroxyl groups at positions 1 and 6.

Calculation of Molecular Weight

The theoretical molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.[1]

The calculation is as follows:

-

Molecular Formula: C₇H₁₆O₂

-

Atomic weight of Carbon (C): 12.011 amu

-

Atomic weight of Hydrogen (H): 1.008 amu

-

Atomic weight of Oxygen (O): 15.999 amu

Molecular Weight = (7 × 12.011) + (16 × 1.008) + (2 × 15.999) Molecular Weight = 84.077 + 16.128 + 31.998 Molecular Weight = 132.203 g/mol

The publicly available data from various chemical databases confirms the molecular weight of this compound to be approximately 132.20 g/mol .

Logical Relationship: From Formula to Molecular Weight

Caption: Calculation of the theoretical molecular weight of this compound.

Experimental Determination of Molecular Weight

For empirical validation, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique.[2][3][4] It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry to provide accurate molecular weight information and structural elucidation.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Chemical Formula | C₇H₁₆O₂ | - |

| Theoretical Molecular Weight | 132.203 g/mol | Calculated |

| Monoisotopic Mass | 132.11503 g/mol | PubChem |

| CAS Number | 629-30-1 | - |

Experimental Protocol: GC-MS Analysis

Due to the presence of polar hydroxyl groups, direct analysis of diols by GC can result in poor peak shape and tailing.[7] Therefore, a derivatization step is typically employed to increase the volatility and thermal stability of the analyte.[3][5] Silylation, which replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method.[5][8]

2.2.1. Sample Preparation and Derivatization

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a clean, dry glass vial.

-

Dissolution: Add 1 mL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

-

Derivatization Reagent: Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.[5]

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

2.2.2. GC-MS Instrumentation and Parameters

The following table outlines a typical set of parameters for the GC-MS analysis of derivatized this compound. These parameters may require optimization based on the specific instrument and column used.

| Component | Parameter |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Scan Range | m/z 40-500 |

| Solvent Delay | 3-5 minutes (to prevent filament damage from the solvent) |

2.2.3. Data Analysis

The mass spectrum of the derivatized this compound will be analyzed to determine its molecular weight. The molecular ion peak ([M]⁺) of the di-TMS derivative is expected. The molecular weight of the original this compound can be calculated by subtracting the mass of the two TMS groups and adding the mass of the two replaced hydrogen atoms.

-

Mass of one TMS group (Si(CH₃)₃) = 73.1 g/mol

-

Mass of two TMS groups = 146.2 g/mol

-

Mass of two hydrogen atoms = 2.016 g/mol

Molecular Weight of this compound = (Molecular Weight of di-TMS derivative) - 146.2 + 2.016

Characteristic fragmentation patterns of the derivatized alcohol can also be used to confirm the structure of the molecule.

Experimental Workflow: GC-MS Determination of Molecular Weight

Caption: Workflow for the experimental determination of molecular weight.

Conclusion

This guide has detailed both the theoretical calculation and a comprehensive experimental protocol for determining the molecular weight of this compound. The theoretical value, derived from its chemical formula, is 132.203 g/mol . For empirical verification, a robust GC-MS method involving a silylation derivatization step has been presented. This protocol provides a reliable framework for researchers and scientists in drug development and other fields to accurately characterize this important diol.

References

- 1. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. gcms.cz [gcms.cz]

- 4. shimadzu.com [shimadzu.com]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. GC Analysis of Glycols and Diols [sigmaaldrich.com]

- 8. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]

1,6-Heptanediol: A Comprehensive Technical Guide

CAS Registry Number: 13175-27-4 [1][2]

This technical guide provides an in-depth overview of 1,6-Heptanediol, catering to researchers, scientists, and professionals in drug development. It covers the fundamental chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its potential in polymer chemistry and drug delivery systems.

Chemical and Physical Properties

This compound is a diol with the chemical formula C7H16O2.[1][2][3] Its structure, featuring two hydroxyl groups, allows it to participate in a variety of chemical reactions, most notably polymerization. The following tables summarize its key quantitative data.

| Identifier | Value | Reference |

| CAS Registry Number | 13175-27-4 | [1][2][3] |

| Molecular Formula | C7H16O2 | [1][2][3] |

| Molecular Weight | 132.2 g/mol | [3] |

| Physical Property | Value | Reference |

| Melting Point | 44.24°C (estimate) | [3] |

| Boiling Point | 233.16°C (rough estimate) | [3] |

| Density | 0.9620 g/cm³ | [3] |

| Flash Point | 111.5 ± 13.0 °C | [3] |

| Refractive Index | 1.450 | [3] |

| LogP | 0.28 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes, including the reduction of corresponding dicarboxylic acid derivatives and, more recently, through bio-based pathways.

Chemical Synthesis

A common laboratory-scale synthesis involves the reduction of dimethyl pimelate (B1236862).[4] This method utilizes a strong reducing agent like lithium aluminum hydride to convert the ester groups to hydroxyl groups.

Experimental Protocol: Reduction of Dimethyl Pimelate

Materials:

-

Dimethyl pimelate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Round-bottom flask with a reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-purged round-bottom flask, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled in an ice bath.

-

A solution of dimethyl pimelate in anhydrous diethyl ether is added dropwise to the LiAlH4 suspension with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the ester.

-

The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid to neutralize the excess LiAlH4 and dissolve the aluminum salts.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by distillation or recrystallization.

Bio-based Synthesis

Recent research has focused on sustainable methods for producing diols from renewable resources. One promising approach involves the conversion of biomass-derived platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF) and levoglucosenone (B1675106).[5] For instance, 1,6-hexanediol (B165255) has been synthesized from HMF using dual-layer catalysts in a fixed-bed reactor.[6] Similar principles could be applied to produce this compound from analogous C7 precursors derived from biomass. Another patented process describes the preparation of 1,6-hexanediol from levoglucosenone through a two-step hydrogenation process, which could potentially be adapted for this compound synthesis.[5]

Applications in Polymer Science

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a valuable monomer for the synthesis of polyesters and polyurethanes.

Polyester (B1180765) Synthesis

This compound can be reacted with a dicarboxylic acid or its derivative (e.g., an acid chloride or ester) through polycondensation to form polyesters. The properties of the resulting polyester can be tailored by the choice of the dicarboxylic acid co-monomer.

Experimental Protocol: Synthesis of a Polyester from this compound and Adipic Acid

Materials:

-

This compound

-

Adipic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle with temperature control

-

Nitrogen inlet

Procedure:

-

Equimolar amounts of this compound and adipic acid are charged into the three-necked flask.

-

A catalytic amount of p-toluenesulfonic acid (approximately 0.1-0.5% by weight of the reactants) is added.

-

Toluene is added to facilitate the removal of water formed during the reaction.

-

The flask is equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser. A nitrogen inlet is used to maintain an inert atmosphere.

-

The reaction mixture is heated to a temperature that allows for the azeotropic removal of water (typically 140-160°C).

-

The reaction is monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, the reaction is stopped.

-

The resulting polyester can be purified by precipitation in a non-solvent like methanol (B129727) and dried under vacuum.

Polyurethane Synthesis

In the synthesis of polyurethanes, this compound can act as a chain extender. It reacts with a diisocyanate prepolymer to form the final polyurethane product. The length of the diol chain extender influences the physical properties of the resulting polyurethane.

Potential Applications in Drug Development

The biocompatibility and biodegradability of polymers derived from diols make them attractive for various applications in drug delivery. While specific research on this compound in this area is limited, its properties suggest several potential uses.

Biodegradable Polymers for Controlled Release

Polyesters synthesized from this compound are expected to be biodegradable through the hydrolysis of their ester linkages. This property is highly desirable for creating matrices for the controlled release of therapeutic agents.[4][7] The drug can be encapsulated within the polymer matrix, and its release can be modulated by the degradation rate of the polymer. The degradation rate can be tuned by copolymerizing this compound with other diols or by varying the dicarboxylic acid used in the polyester synthesis.

Linkers and Spacers in Drug Conjugates

Diols like this compound can serve as linker or spacer molecules in the design of prodrugs and targeted drug delivery systems. A linker connects a drug molecule to a carrier or a targeting moiety. The length and chemical nature of the spacer can influence the stability, solubility, and release kinetics of the drug. The hydroxyl groups of this compound can be functionalized to attach to both the drug and the carrier molecule. The aliphatic chain of this compound can provide a flexible spacer, which may be beneficial for the interaction of the targeting moiety with its receptor.

References

- 1. New Family Of Biodegradable Polymers Shows Promise For Intracellular Drug Delivery [bioprocessonline.com]

- 2. Incorporation of a Hydrophilic Spacer Reduces Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradable polymers: A sustainable approach to colon drug delivery - Int J Pharm Chem Anal [ijpca.org]

- 4. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]

- 6. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Unveiling 1,6-Heptanediol: A Journey from Discovery to Modern Applications

A comprehensive technical guide for researchers, scientists, and drug development professionals on the historical discovery, synthesis, and evolving applications of 1,6-Heptanediol.

This whitepaper delves into the scientific journey of this compound, a seven-carbon linear diol. While its shorter-chain counterpart, 1,6-hexanediol (B165255), has historically garnered more industrial attention, this compound possesses unique properties that have carved a niche for it in various scientific and industrial domains. This document provides a detailed account of its discovery, synthesis methodologies with experimental protocols, and a summary of its applications, particularly in polymer chemistry and its potential in drug development.

Historical Discovery

The precise historical account of the first synthesis of this compound is not as prominently documented as that of other major chemical compounds. However, its synthesis is logically derived from the well-established chemistry of dicarboxylic acids and their derivatives, which gained significant traction in the late 19th and early 20th centuries. The reduction of pimelic acid or its esters stands as the most direct and historically significant route to this compound. While a singular "discoverer" is not readily identifiable from available literature, its preparation is a testament to the systematic advancement of organic reduction techniques.

Synthesis and Development

The primary route for the synthesis of this compound has historically been the reduction of pimelic acid or its corresponding diesters, most notably dimethyl pimelate (B1236862). This transformation can be achieved through two main methodologies: catalytic hydrogenation and chemical reduction using metal hydrides.

Synthesis of Dimethyl Pimelate

A common precursor for this compound is dimethyl pimelate, which is synthesized from pimelic acid through Fischer esterification.

Experimental Protocol: Esterification of Pimelic Acid

-

Reactants: Pimelic acid, Methanol (B129727), p-toluenesulfonic acid (catalyst).

-

Procedure: In a 50-liter glass reactor equipped with a stirrer and a thermometer, 5000 g of pimelic acid is combined with 25000 ml of methanol and 200 g of p-toluenesulfonic acid. The mixture is heated to reflux with stirring for 7 hours. The reaction is monitored until the concentration of pimelic acid is less than 0.5%. After cooling to room temperature, 300 g of sodium carbonate is added to neutralize the catalyst.

-

Work-up and Purification: The mixture is filtered, and methanol is removed from the filtrate to yield crude dimethyl pimelate. The crude product is then purified by high-vacuum distillation at an oil bath temperature of 110°C and a vacuum of 42 Pa. The gaseous product is collected at 74°C.

-

Yield: This process can yield dimethyl pimelate with a purity of 99.8% and a yield of approximately 98.08%.

Reduction of Dimethyl Pimelate to this compound

Catalytic hydrogenation represents a scalable and industrially viable method for the production of this compound from dimethyl pimelate. This process is analogous to the well-established industrial production of 1,6-hexanediol from dimethyl adipate.

Experimental Protocol: Catalytic Hydrogenation of Dimethyl Pimelate (Analogous to Dimethyl Adipate Hydrogenation)

-

Catalyst: Copper-based catalysts (e.g., copper chromite, copper-zinc oxide) or precious metal catalysts (e.g., Ru-Sn on a support).

-

Reaction Conditions: The hydrogenation is typically carried out in a fixed-bed reactor at elevated temperatures and pressures. For the analogous hydrogenation of dimethyl adipate, typical conditions are 170-240°C and 15.0-30.0 MPa of hydrogen pressure.

-

Procedure: Dimethyl pimelate is fed into the reactor along with a stream of hydrogen. The reaction is highly exothermic, and temperature control is crucial.

-

Purification: The crude product, containing this compound, methanol, and byproducts, is purified by fractional distillation.

Table 1: Comparison of Catalytic Hydrogenation Conditions for Diesters

| Diester | Catalyst | Temperature (°C) | Pressure (MPa) | Yield of Diol |

| Dimethyl Adipate | Ru-Sn/TiO2 | 255 | 5 | ~70% selectivity |

| Dimethyl Adipate | Rh-Sn/α-Al2O3 | 300 | 9.1 | High Yield |

| Dimethyl Pimelate | (Not specified) | (Not specified) | (Not specified) | (Not specified) |

For laboratory-scale synthesis, the reduction of dimethyl pimelate with lithium aluminum hydride (LiAlH₄) is a highly effective method. LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols in high yields.

Experimental Protocol: LiAlH₄ Reduction of Dimethyl Pimelate

-

Reactants: Dimethyl pimelate, Lithium aluminum hydride (LiAlH₄), anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (B95107) (THF)).

-

Apparatus: A dry, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

-

Procedure: A solution of dimethyl pimelate in the anhydrous solvent is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (nitrogen or argon) at 0°C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature. After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser work-up). This procedure precipitates the aluminum salts, which can be removed by filtration.

-

Purification: The filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

-

Yield: LiAlH₄ reductions of esters typically proceed with high yields, often exceeding 90%.

Table 2: Summary of Synthesis Methods for this compound

| Method | Precursor | Reagents/Catalyst | Key Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Dimethyl Pimelate | Copper-based, Ru-Sn | High temperature, high pressure | Scalable, industrially viable | Requires specialized equipment |

| Chemical Reduction | Dimethyl Pimelate | LiAlH₄, anhydrous ether/THF | 0°C to reflux | High yield, suitable for lab scale | Expensive reagent, hazardous |

Signaling Pathways and Experimental Workflows

The synthesis of this compound from pimelic acid can be visualized as a two-step process. The first step involves the conversion of the dicarboxylic acid to a diester, followed by the reduction of the diester to the diol.

Caption: Synthesis pathway of this compound from Pimelic Acid.

The experimental workflow for the LiAlH₄ reduction involves several key steps, from reaction setup to purification.

Caption: Experimental workflow for LiAlH₄ reduction of Dimethyl Pimelate.

Applications and Future Perspectives

While not as extensively used as 1,6-hexanediol, this compound finds applications in specific areas of polymer science and is of interest in other fields.

Polymer Chemistry

The primary application of this compound is in the synthesis of polymers, particularly polyesters and polyurethanes. The odd number of carbon atoms in its backbone can influence the physical properties of the resulting polymers, such as their crystallinity, melting point, and flexibility, compared to polymers derived from even-numbered diols. This makes it a specialty monomer for tailoring polymer properties.

Potential in Drug Development

The use of diols as linkers or building blocks in the synthesis of complex molecules is a common strategy in drug development. While specific examples of this compound in approved drugs are not prominent, its bifunctional nature and specific chain length could be advantageous in designing novel drug candidates or delivery systems. The search results did not provide specific instances of its use in drug development, highlighting an area for potential future research.

Conclusion

This compound, while historically overshadowed by its C6 counterpart, represents a valuable specialty chemical with distinct properties. Its synthesis, primarily through the reduction of pimelic acid derivatives, is well-established, with both catalytic hydrogenation and chemical reduction methods offering viable routes for its production. The odd-numbered carbon chain of this compound provides a unique tool for polymer chemists to fine-tune the characteristics of polyesters and polyurethanes. While its application in drug development is not yet widely explored, its potential as a versatile building block warrants further investigation. This technical guide provides a foundational understanding of the historical context, synthesis, and applications of this compound, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

A Comprehensive Literature Review of 1,6-Heptanediol Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptanediol (CAS No. 13175-27-4) is a linear diol belonging to the class of alpha,omega-alkanediols.[1][2] These molecules, characterized by hydroxyl groups at the terminal positions of a carbon chain, are fundamental building blocks in polymer chemistry and organic synthesis. While its shorter-chain analogue, 1,6-hexanediol, has been extensively studied and utilized, research specifically focused on this compound is less abundant. This guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, synthesis, and applications. In areas where specific data for this compound is limited, this review will draw comparisons with other alpha,omega-alkanediols to provide a broader context and predictive insights.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical processes, including as a solvent or a monomer in polymerization reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [2][3] |

| Molecular Weight | 132.2 g/mol | [2][3] |

| CAS Number | 13175-27-4 | [1][2][3] |

| Melting Point | 44.24°C (estimate) | [3][4] |

| Boiling Point | 233.16°C (rough estimate) | [3][4] |

| Density | 0.9620 g/cm³ | [3] |

| Flash Point | 111.5 ± 13.0 °C | [3] |

| Refractive Index | 1.450 | [3] |

| LogP | 0.28 | [3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a pimelic acid derivative, such as dimethyl pimelate (B1236862).

Experimental Protocol: Reduction of Dimethyl Pimelate

This method utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the ester functional groups of dimethyl pimelate into primary alcohols.

Materials:

-

Dimethyl pimelate (CAS No. 1732-08-7)[5]

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

A solution of dimethyl pimelate in an anhydrous ether (such as diethyl ether or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

-

The flask is cooled in an ice bath, and a solution of lithium aluminum hydride in the same anhydrous solvent is added dropwise from the dropping funnel with continuous stirring. The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete reduction of the ester.

-

The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid to neutralize the excess LiAlH₄ and hydrolyze the aluminum salts.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted several times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by recrystallization.

A patent for the synthesis of dimethyl pimelate describes a process involving the reaction of pimelic acid with methanol (B129727) in the presence of p-toluenesulfonic acid as a catalyst, followed by purification via high-vacuum distillation, achieving a yield of 98.08%.[6]

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cas 13175-27-4,this compound | lookchem [lookchem.com]

- 5. Dimethyl heptanedioate | C9H16O4 | CID 74416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DIMETHYL PIMELATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1,6-Heptanediol: Safety Protocols and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,6-Heptanediol (CAS No. 13175-27-4), focusing on its safe handling, storage, and disposal. The information is intended for professionals in research and development who may work with this chemical. Due to the limited availability of specific safety and toxicity data for this compound, this guide also includes extrapolated information from structurally similar compounds, such as 1,6-Hexanediol and 1,7-Heptanediol. This approach provides a conservative and cautious framework for ensuring laboratory safety.

Chemical and Physical Properties

This compound is a diol, a chemical compound containing two hydroxyl groups. Its physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its appropriate handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [1][2][3] |

| Molecular Weight | 132.2 g/mol | [1][2][3] |

| CAS Number | 13175-27-4 | [1][2][3][4] |

| Appearance | Colorless, viscous liquid | [2] |

| Boiling Point | 233.16°C (rough estimate) | [1][2] |

| Melting Point | 44.24°C (estimate) | [1][2] |

| Density | 0.9620 g/cm³ | [1][2] |

| Flash Point | 111.5 ± 13.0 °C | [1] |

| Refractive Index | 1.450 - 1.453 | [1][2] |

| pKa | 15.18 ± 0.10 (Predicted) | [2] |

Toxicological Data and Hazard Identification

-

Eye Irritation: May cause eye irritation.[6]

-

Skin Irritation: May cause skin irritation.[6]

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[6]

It is important to note that in the absence of specific data, a cautious approach should be adopted, and this compound should be handled as a potentially hazardous substance.

Safety Protocols and Handling

Adherence to standard laboratory safety protocols is essential when working with this compound. The following procedures are recommended:

A comprehensive PPE strategy is the first line of defense against potential exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne droplets. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure to spills. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if ventilation is inadequate. | To prevent inhalation of vapors or mists. |

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of vapor or aerosol generation, a chemical fume hood is recommended.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[7]

-

Handling: Avoid contact with skin and eyes.[8] Do not breathe vapors or mists.[8] Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep containers tightly closed when not in use.[7][8]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary use is in polymer synthesis. The following provides a general methodology for its use as a monomer.

-

Reaction Setup: The reaction is typically carried out in a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Charging of Reactants: this compound and a suitable dicarboxylic acid (e.g., adipic acid) are charged into the flask in a specific molar ratio.

-

Catalyst Addition: An appropriate catalyst (e.g., a tin-based catalyst) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under a nitrogen atmosphere with continuous stirring. The temperature is gradually increased to facilitate the esterification reaction and the removal of water as a byproduct.

-

Monitoring and Completion: The reaction is monitored by measuring the amount of water collected or by analyzing the acid number of the reaction mixture. The reaction is considered complete when the desired molecular weight is achieved.

-

Purification: The resulting polyester (B1180765) is then purified to remove any unreacted monomers and catalyst residues.

Emergency Procedures

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[8]

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[7]

-

Decontamination: Clean the spill area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through a licensed waste disposal company.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review or professional consultation. Always refer to the most current Safety Data Sheet (SDS) for any chemical before use and follow all applicable safety regulations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 13175-27-4,this compound | lookchem [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 13175-27-4 | Benchchem [benchchem.com]

- 5. jcia-bigdr.jp [jcia-bigdr.jp]

- 6. lanxess.com [lanxess.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Solubility of 1,6-Heptanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,6-heptanediol in various organic solvents. Recognizing the limited availability of precise quantitative data in public literature, this document focuses on providing a strong foundational understanding based on qualitative observations and outlines a comprehensive experimental protocol for the quantitative determination of its solubility.

Overview of this compound Solubility